1-Cyclohexyl-2-ethoxybenzene: Structural Analysis and Functional Properties
1-Cyclohexyl-2-ethoxybenzene: Structural Analysis and Functional Properties
Topic: 1-Cyclohexyl-2-ethoxybenzene Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug/Formulation Development Professionals
Executive Summary
1-Cyclohexyl-2-ethoxybenzene (CAS: 1889-30-1), commercially known in the fragrance industry as Phenafleur , represents a distinct class of sterically hindered aromatic ethers. Unlike simple alkyl aryl ethers, this molecule features a bulky cyclohexyl group at the ortho position relative to the ethoxy substituent. This structural arrangement confers exceptional chemical stability, particularly against oxidative degradation in high-pH environments (e.g., hypochlorite bleaches). This guide analyzes the molecule's physicochemical profile, synthetic pathways, and its critical role as a robust functional ingredient in aggressive formulation environments.
Chemical Identity & Structural Conformation[1][2]
The molecule consists of a benzene core substituted with a cyclohexyl ring and an ethoxy group in a 1,2-relationship.[1][2][3][4][5] The steric bulk of the cyclohexyl group influences the conformation of the ethoxy tail, restricting free rotation and shielding the ether oxygen from Lewis acids or oxidative attack.
| Property | Data |
| IUPAC Name | 1-Cyclohexyl-2-ethoxybenzene |
| Common Synonyms | o-Cyclohexylphenetole; Cyclohexyl phenyl ethyl ether; Phenafleur (IFF Trade Name) |
| CAS Number | 1889-30-1 |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| SMILES | CCOC1=CC=CC=C1C1CCCCC1 |
| InChI Key | BDOBXLAYNRBGPI-UHFFFAOYSA-N |
3D Conformational Analysis
The ortho-cyclohexyl group exerts significant steric pressure. In the lowest energy conformation, the cyclohexyl ring likely adopts a chair conformation perpendicular to the benzene plane to minimize steric clash with the ethoxy group. This "orthogonal" shielding effect contributes to the molecule's resistance to electrophilic aromatic substitution at the position para to the ethoxy group, directing substitution (if forced) to the open positions meta to the ether linkage.
Physicochemical Properties[1][2][10]
The following data synthesizes experimental values and calculated descriptors relevant for formulation science.
| Parameter | Value / Description | Relevance |
| Physical State | Colorless to pale yellow liquid | Ease of handling in liquid dosing systems. |
| Boiling Point | ~270–280°C (Est. at 760 mmHg) | Low volatility; acts as a base note/fixative. |
| LogP (Octanol/Water) | 5.3 (Calculated) | High lipophilicity; excellent substantivity on hydrophobic substrates (fabric, hair). |
| Water Solubility | Insoluble (< 0.1 mg/L) | Requires emulsification in aqueous systems. |
| Odor Profile | Floral, Hyacinth, Fruity | Used for masking odors in industrial bases. |
| Chemical Stability | High (pH 2–13) | Stable in hypochlorite (bleach) and reducing agents. |
Synthesis & Manufacturing
The primary industrial route involves the Williamson Ether Synthesis , utilizing 2-cyclohexylphenol as the nucleophilic substrate. This pathway is preferred over direct alkylation of phenetole due to the difficulty of selectively introducing a cyclohexyl group at the ortho position without poly-alkylation.
Synthetic Protocol (Lab Scale)
Objective: Synthesis of 1-cyclohexyl-2-ethoxybenzene via O-ethylation.
Reagents:
-
2-Cyclohexylphenol (1.0 eq)
-
Diethyl sulfate (1.1 eq) or Ethyl Bromide (1.2 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq, 50% aq. solution)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB, 1 mol%)
-
Solvent: Toluene or solvent-free (if using PTC)
Step-by-Step Methodology:
-
Deprotonation: Charge a reactor with 2-cyclohexylphenol and Toluene. Add NaOH solution dropwise at 50°C under vigorous stirring. The mixture forms the sodium 2-cyclohexylphenoxide salt.
-
Alkylation: Add the Phase Transfer Catalyst (TBAB). Heat the mixture to 80°C.
-
Addition: Slowly add Diethyl sulfate (or Ethyl Bromide) over 1 hour, maintaining temperature <90°C to prevent elimination side reactions.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor consumption of phenol via TLC or GC.
-
Workup: Cool to room temperature. Wash the organic layer with water (2x) to remove salts and excess base. Wash with dilute HCl to neutralize trace phenoxide.
-
Purification: Dry organic layer over MgSO₄. Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the pure ether.
Reaction Mechanism Visualization
The following diagram illustrates the transformation from the phenol precursor to the final ether product.
Caption: Synthesis of 1-cyclohexyl-2-ethoxybenzene via base-catalyzed O-alkylation of 2-cyclohexylphenol.
Applications & Functional Logic
The primary value proposition of 1-cyclohexyl-2-ethoxybenzene lies in its oxidative resistance . In formulation science, many standard floral alcohols (e.g., Linalool, Phenyl Ethyl Alcohol) degrade rapidly in the presence of bleach (sodium hypochlorite), losing their scent or forming off-odors.
Mechanism of Stability
-
Lack of Oxidizable Protons: Unlike alcohols (-OH) or aldehydes (-CHO), the ether linkage (-O-) is chemically inert to hypochlorite oxidation.
-
Steric Shielding: The bulky cyclohexyl group at the ortho position physically blocks the approach of reactive species to the aromatic ring, reducing the rate of chlorination on the ring itself.
Application Areas
-
Hypochlorite Bleach Products: Used as a masking agent in household bleach and mold removers where few other fragrances survive.
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High-pH Detergents: Industrial laundry liquids and dishwasher gels.
-
Functional Fluids: Potential use as a high-boiling, non-polar solvent or dielectric fluid component due to its thermal stability and electrical insulation properties.
Caption: Structure-Property relationship illustrating why this molecule is selected for harsh oxidative environments.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for this exact CAS is often proprietary to fragrance houses, safety assessments are derived from structural analogs (phenetole and cyclohexylphenol).
-
Skin Irritation: Moderate irritant. The lipophilic nature allows skin penetration; protective gloves (Nitrile) are required during handling.
-
Aquatic Toxicity: Classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects) due to high LogP and low biodegradability.
-
Sensitization: Potential skin sensitizer. IFRA (International Fragrance Association) guidelines typically restrict usage levels in leave-on products.
Handling Protocol:
-
Store in cool, dry areas under nitrogen blanket to prevent slow autoxidation (though slow, ethers can form peroxides over extended storage; test for peroxides before distillation).
-
Dispose of as hazardous chemical waste (do not pour down drains).
References
-
PubChem Compound Summary. (n.d.). 1-Cyclohexyl-2-ethoxybenzene.[1][2][3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]
-
International Fragrances & Flavors (IFF). (n.d.). Phenafleur™ Product Data. Retrieved from [Link] (Trade name verification).
- Google Patents. (1999). US5942153A - Stable fragrances for bleaching compounds. Retrieved from (Cites 1-cyclohexyl-2-ethoxybenzene as a bleach-stable fragrance).
Sources
- 1. US5942153A - Stable fragrances for bleaching compounds - Google Patents [patents.google.com]
- 2. CN101669887A - æ¯åå¤çååç«åæ¹æ³ - Google Patents [patents.google.com]
- 3. JP2003190264A - ç°å¢ç¨è³é¦æ¶èçµæç©åã³è©²ç°å¢ç¨è³é¦æ¶èçµæç©ã嫿ããç°å¢ç¨è³é¦æ¶èå¤ - Google Patents [patents.google.com]
- 4. JP5692844B2 - ã¹ã«ãã£ãé¡ç¨æ¶èå¤çµæç© - Google Patents [patents.google.com]
- 5. US20030104969A1 - Laundry system having unitized dosing - Google Patents [patents.google.com]
- 6. JP2003190264A - Aromatic deodorizing composition for environment and aromatic deodorizer for environment containing the aromatic deodorizing composition for environment - Google Patents [patents.google.com]
